Spiro-MeOTAD

Description

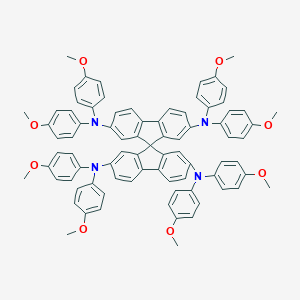

Structure

2D Structure

Properties

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWNHPWWKGTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583231 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207739-72-8 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Material Engineering of Spiro Ometad

Advanced Analogues and Derivatives

In the continuous effort to develop more cost-effective and efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs), researchers have explored modifications of the foundational Spiro-OMeTAD structure. One promising direction has been the replacement of the central spirobifluorene core with a spiro[3.3]heptane-2,6-dispirofluorene (SDF) unit. This alteration aims to simplify the synthesis process, thereby reducing production costs while maintaining or enhancing the desirable properties of the HTM. rsc.orgrsc.org

A notable example of this class is SDF-OMeTAD, a molecule designed with a spiro[3.3]heptane-2,6-dispirofluorene core and functionalized with 4,4'-dimethoxydiphenylamine (B142901) groups. rsc.org The synthesis of SDF-OMeTAD is significantly more straightforward than that of the conventional Spiro-OMeTAD, involving a two-step reaction from commercially available starting materials. rsc.orgsemanticscholar.org This simplified synthetic route presents a considerable advantage for potential large-scale production and commercialization of PSCs. rsc.orgresearchgate.net

The core modification from spirobifluorene to the SDF unit has been shown to have minimal impact on the thermal stability and the light-induced electronic transitions of the material. rsc.orgsemanticscholar.org SDF-OMeTAD exhibits excellent thermal stability with a decomposition temperature (Td) of up to 400 °C, which is comparable to that of Spiro-OMeTAD. rsc.orgsemanticscholar.org Furthermore, its optical properties are well-suited for application in PSCs. The material shows weak absorption in the visible light region, a desired characteristic for an HTM layer, and has an optical band gap of 2.99 eV, which is very close to that of Spiro-OMeTAD. rsc.orgsemanticscholar.org

The performance of SDF-OMeTAD as an HTM has been evaluated in planar perovskite solar cells. Devices utilizing SDF-OMeTAD have demonstrated competitive power conversion efficiencies (PCEs). In one study, a PCE of up to 13.01% was achieved with an open-circuit voltage (Voc) of 1.10 V. rsc.orgrsc.orgresearchgate.net While this was lower than the 15.50% PCE achieved by the reference Spiro-OMeTAD devices under the same conditions, the results are considered impressive for a novel, cost-effective HTM. rsc.org Preliminary stability tests have also indicated that solar cells fabricated with SDF-OMeTAD exhibit similar stability to those with Spiro-OMeTAD, with only about a 10% loss in efficiency after 1000 hours. semanticscholar.org These findings underscore the potential of spiro[3.3]heptane-2,6-dispirofluorene based analogues as a viable, low-cost alternative to traditional Spiro-OMeTAD in the advancement of perovskite solar cell technology. rsc.org

Detailed Research Findings

Below are interactive data tables summarizing the comparative properties and photovoltaic performance of SDF-OMeTAD and the traditional Spiro-OMeTAD.

Table 1: Physicochemical Properties of SDF-OMeTAD vs. Spiro-OMeTAD

| Property | SDF-OMeTAD | Spiro-OMeTAD | Reference |

| Core Structure | Spiro[3.3]heptane-2,6-dispirofluorene | Spirobifluorene | rsc.orgrsc.org |

| Synthesis | Two-step reaction | Complex, multi-step | rsc.orgresearchgate.net |

| Thermal Decomposition (Td) | ~400 °C | ~400 °C | rsc.orgsemanticscholar.org |

| Optical Band Gap | 2.99 eV | ~2.99 eV | rsc.orgsemanticscholar.org |

| UV-Vis Absorption Peak | 395 nm | 395 nm | semanticscholar.org |

Table 2: Photovoltaic Performance in Planar Perovskite Solar Cells

| Parameter | SDF-OMeTAD | Spiro-OMeTAD (Reference) | Reference |

| Power Conversion Efficiency (PCE) | 13.01% | 15.50% | rsc.org |

| Average PCE | 10.33% | Not Reported | rsc.org |

| Open-Circuit Voltage (Voc) | 1.10 V | Not Reported | rsc.orgrsc.org |

| Device Configuration | FTO/SnO₂/CH₃NH₃PbI₃/HTM/Au | FTO/SnO₂/CH₃NH₃PbI₃/HTM/Au | rsc.org |

Doping Strategies and Mechanisms for Spiro Ometad Hole Transport Enhancement

Conventional Doping with Lithium Salts (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP)

The most commonly employed additives for doping Spiro-OMeTAD in PSCs are lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) ucl.ac.ukacs.orgtuni.fi. This conventional doping strategy aims to increase the conductivity and hole mobility of Spiro-OMeTAD acs.orgtuni.firsc.org.

LiTFSI enhances the reaction between Spiro-OMeTAD and oxygen and provides sufficient coordination of anions (TFSI⁻) to Spiro-OMeTAD⁺, thereby enhancing its conductivity acs.org. tBP, a high boiling point liquid, is primarily used to improve the morphology and uniformity of LiTFSI-doped Spiro-OMeTAD films rsc.orgnih.gov. It helps disperse LiTFSI, preventing aggregation, and acts as a plasticizer, disrupting the crystalline structure of Spiro-OMeTAD acs.org. Additionally, tBP can improve hole collection efficiency at the perovskite-HTL interface by p-doping the adjacent perovskite region, leading to upward band-bending that favors hole extraction and blocks electrons ucl.ac.uk.

The simultaneous use of LiTFSI and tBP has been shown to increase the conductivity of Spiro-OMeTAD significantly, from approximately 2.5 × 10⁻⁷ S cm⁻¹ to 2 × 10⁻⁵ S cm⁻¹ tuni.firsc.org.

Oxidative Processes and Air Exposure Effects

The doping of Spiro-OMeTAD with LiTFSI is generally associated with an oxidation reaction that is promoted upon air exposure acs.orgrsc.org. Oxygen oxidizes the Spiro-OMeTAD film, while LiTFSI acts as a mediator in this reaction, producing a TFSI⁻-stabilized radical cation (Spiro-OMeTAD⁺) and lithium oxides rsc.org. This oxidative process is crucial for generating the Spiro-OMeTAD⁺ oxidation state, which enhances hole mobility and device efficiency acs.orgtuni.fi.

Conventionally, achieving optimal conductivity with LiTFSI doping requires a time-intensive air oxidation process, often taking several hours or even overnight, depending on ambient conditions rsc.orgpv-magazine.com. This reliance on ambient conditions, including oxygen and moisture levels, can hinder rapid large-scale manufacturing and lead to inconsistent doping rsc.orgpv-magazine.com. The oxidation of Spiro-OMeTAD has been detected even without LiTFSI, although at a significantly lower rate ucl.ac.uk.

Air exposure of LiTFSI-doped Spiro-OMeTAD films can also lead to the migration of LiTFSI within the film and changes in electronic properties. XPS results have shown that exposure to air can result in the migration of LiTFSI from the bottom to the top of the Spiro-OMeTAD film acs.org. The ionization energy of the doped film has been observed to increase as a function of air exposure time, reaching a saturation value after several hours acs.org.

Dopant-Induced Interactions and Their Influence on PSC Performance

Dopants and additives in Spiro-OMeTAD can have significant effects on material properties beyond just conductivity, influencing energetics, recombination, thin film morphology, and stability within a PSC rsc.org.

LiTFSI's hygroscopic nature is a known stability concern, as it can lead to moisture-related perovskite degradation rsc.orgresearchgate.net. The rate of perovskite degradation has been found to increase exponentially with higher LiTFSI concentrations rsc.org. Residual LiTFSI and its by-products can also be diffusible and sensitive to humidity and heat, negatively affecting device stability dicp.ac.cn.

tBP, while improving morphology and charge transport, can also accelerate the degradation of Spiro-OMeTAD researchgate.net. It can evaporate from the film at elevated temperatures, causing device performance to degrade through the formation of pinholes rsc.org. tBP can also react with radicals and coordinate with LiTFSI, forming by-products that negatively affect device performance and complicate the understanding of the doping mechanism dicp.ac.cn.

The concentration of dopants is considerably higher in organic semiconductors like Spiro-OMeTAD compared to inorganic semiconductors, meaning dopants strongly influence material properties rsc.org.

Novel Doping Approaches and Additives

To address the limitations of conventional doping, particularly concerning stability and the need for post-oxidation treatments, novel doping approaches and additives have been explored ucl.ac.ukpv-magazine.comperovskite-info.com.

Metal-Free Doping Strategies

Efforts have been made to develop metal-free doping strategies for Spiro-OMeTAD to avoid issues associated with metal-containing dopants like Li⁺ migration and hygroscopicity researchgate.netpv-magazine.comnih.gov. Research has shown that introducing hydrogen-bonding functionalities into Spiro-OMeTAD derivatives can enhance hole transport mobility and interfacial properties, potentially reducing the need for traditional dopants ucl.ac.uk.

Superoxide (B77818) radicals (•O₂⁻) derived from variant-valence Eu(TFSI)₂ salts have been explored for metal-free doping. This approach facilitates facile and adequate pre-oxidation of Spiro-OMeTAD, resulting in increased conductivity and work function without requiring the tedious conventional air oxidation treatment researchgate.netnih.gov.

Eu(TFSI)₂ Doping for Enhanced Conductivity and Work Function

A lithium-free doping strategy utilizing Eu(TFSI)₂ salt has been proposed to enhance the conductivity and stability of Spiro-OMeTAD pv-magazine.com. Eu(TFSI)₂ can generate oxygen, facilitating the pre-oxidation of Spiro-OMeTAD pv-magazine.com. This approach allows for instantly obtaining high conductivity and ideal work function without requiring post-treatments, in contrast to conventional LiTFSI doping with air exposure pv-magazine.comnih.gov.

The superoxide radicals generated by Eu²⁺ in the presence of O₂ rapidly oxidize Spiro-OMeTAD, forming Spiro-OMeTAD⁺TFSI⁻ species ucl.ac.uk. This strong oxidative ability allows for a minimal compromise between high efficiency and high stability ucl.ac.uk. Devices using •O₂⁻-derived Spiro-OMeTAD HTLs have demonstrated significantly increased conductivity and work function researchgate.netnih.gov.

Data from research on Eu(TFSI)₂ doping shows a substantial increase in HTL conductivity. With a small doping ratio of Eu(TFSI)₂ (5 mol%), the conductivity of the HTL can increase by almost three-fold compared to LiTFSI-doped HTL after 24 hours of oxidation, indicating efficient generation of hole polarons by •O₂⁻ doping nih.gov.

Organic Radical Doping and Ion Modulation

Ion-modulated (IM) radical doping is a new method that uses stable organic radicals as the dopant and ionic salts as doping modulators to dope (B7801613) organic semiconducting materials like Spiro-OMeTAD ucl.ac.uknanoge.orgdiva-portal.org. This strategy avoids the need for post-oxidation diva-portal.org.

In this approach, radicals provide hole polarons that instantly increase the conductivity and work function (WF) of Spiro-OMeTAD nanoge.orgdiva-portal.org. Ionic salts further modulate the WF by affecting the energetics of the hole polarons nanoge.orgdiva-portal.org. This method allows for the decoupling of conductivity and WF tunability diva-portal.org.

IM radical doping using Spiro-OMeTAD²⁺(TFSI⁻)² radical dopant and 4-tert-butyl-1-methylpyridinium bis(trifluoromethyl sulfonyl)imide (TBMP⁺TFSI⁻) ion salt has shown promising results ucl.ac.uk. The inclusion of TBMP⁺TFSI⁻ improved the efficient electron exchange between Spiro-OMeTAD and Spiro-OMeTAD⁺TFSI⁻ ucl.ac.uk. This doping strategy has led to PSCs reaching PCEs over 25% and retaining a high percentage of their initial efficiency after extended periods under harsh conditions ucl.ac.uk.

Introducing 0.1 mol% of radicals can increase the film's conductivity by nearly four orders of magnitude, from 1.10 × 10⁻⁸ S cm⁻¹ to 8.03 × 10⁻⁵ S cm⁻¹ ucl.ac.uk. Ultraviolet photoelectron spectroscopy (UPS) results indicate that the Fermi level is downshifted in the more populated states, and the work function is increased accordingly ucl.ac.uk.

Data Table: Conductivity Enhancement with Organic Radical Doping

| Doping Strategy | Radical Concentration (mol%) | Conductivity (S cm⁻¹) |

| Pristine Spiro-OMeTAD | 0 | 1.10 × 10⁻⁸ |

| IM Radical Doping | 0.1 | 8.03 × 10⁻⁵ |

This table illustrates the significant increase in conductivity achieved with a small concentration of organic radicals in the ion-modulated doping strategy ucl.ac.uk.

Data Table: Perovskite Solar Cell Performance with IM Radical Doping

| Doping Strategy | PCE (%) | Stability (PCE retention) | Conditions |

| IM Radical Doping | >25 | 80% after 800 hours | 70 °C and 70 % RH without encapsulation ucl.ac.uk |

| IM Radical Doping | >25 | T80 for ~1200 hours | 70 ± 5% relative humidity nanoge.org |

| IM Radical Doping | >25 | T80 for ~800 hours | 70 ± 3 °C without encapsulation nanoge.org |

| IM Radical Doping | >25 | >90% after 1000 hours | Operation at maximum power point nih.gov |

| IM Radical Doping | >25 | >90% after 80 light-thermal cycles | Simulated low earth orbit conditions nih.gov |

These findings highlight the improved efficiency and stability achieved with the ion-modulated radical doping approach ucl.ac.uknih.govnanoge.org.

Copper Salts (CuSCN, CuI) and Carbon Nanotube:Titanium Dioxide Dopants

Copper salts, such as cuprous thiocyanate (B1210189) (CuSCN) and cuprous iodide (CuI), have been investigated as potential low-cost dopants for Spiro-OMeTAD researchgate.netsyr.edu. The incorporation of CuSCN or CuI can lead to p-type doping through the formation of efficient charge transfer complexes, resulting in improved film conductivity and hole mobility syr.eduresearchgate.net. Studies have shown that doping Spiro-OMeTAD with CuSCN or CuI can significantly enhance the power conversion efficiency (PCE) of PSCs researchgate.netsyr.edu. For instance, the PCE was reported to improve from 14.82% to 16.67% with CuI and 18.02% with CuSCN doping in one study researchgate.net. Another study showed an improvement from 14.82% to 18.02% with CuSCN or CuI doping syr.edu. These copper salts can be dissolved or dispersed in polar solvents, allowing for easy incorporation via methods like spin coating researchgate.net. Beyond improving conductivity, CuSCN or CuI composite films can also suppress the aggregation and crystallization of Spiro-OMeTAD films, leading to reduced pinholes and voids, which can enhance the stability of the perovskite layer by limiting moisture infiltration syr.edu.

Multifunctional dopants like carbon nanotube (CNT):Titanium dioxide (TiO2) have also been explored. Using CNT:TiO2 as a dopant can not only increase the conductivity of Spiro-OMeTAD but also passivate the perovskite layer, contributing to improved PCE ucl.ac.uk.

Benzoyl Peroxide (BPO) and Iodonium (B1229267) Initiators as p-Dopants

Benzoyl peroxide (BPO), a commercially available compound, has been demonstrated as an efficient dopant for Spiro-OMeTAD nih.govresearchgate.net. Doping with BPO can increase the conductivity of Spiro-OMeTAD by several orders of magnitude nih.gov. For example, the conductivity increased from 6.2 × 10⁻⁶ S cm⁻¹ for pristine Spiro-OMeTAD to 1.1 × 10⁻³ S cm⁻¹ at 5% BPO doping and 2.4 × 10⁻² S cm⁻¹ at 15% BPO doping, significantly exceeding the conductivity of oxygen-doped Spiro-OMeTAD nih.gov. BPO doping also enhances hole extraction efficiency from the perovskite layer, as indicated by fluorescence spectra nih.govscispace.com.

Iodonium initiators represent another class of p-dopants that can oxidize Spiro-OMeTAD without requiring oxygen ucl.ac.uknih.gov. This air-free oxidation process can improve hole mobility and film stability ucl.ac.uknih.gov. Iodonium initiators with strong oxidability can accept an electron from Spiro-OMeTAD, forming the Spiro-OMeTAD radical cation nih.gov. The resulting hole mobility can be significantly higher compared to pristine Spiro-OMeTAD nih.gov.

Liquid Crystal Doping

Liquid crystal doping is an approach that has been shown to improve the stability of PSCs utilizing Spiro-OMeTAD ucl.ac.uk. The introduction of liquid crystal organic small molecules into Spiro-OMeTAD HTL can enhance charge carrier extraction and transportation, thereby retarding charge carrier recombination nih.gov. In one study, adding a liquid crystal molecule (LQ) to Li-TFSI doped Spiro-OMeTAD significantly enhanced the PCE and improved device stability, with reduced efficiency degradation after extended exposure to air nih.gov. The chemical coordination between the liquid crystal molecule and Li-TFSI can help confine Li⁺ ion migration and agglomeration, contributing to enhanced stability nih.gov.

Doping Mechanism Elucidation

The doping of Spiro-OMeTAD primarily involves chemical oxidation, leading to an increase in the concentration of mobile positive charges (holes) tuni.finrel.gov. This process shifts the Fermi level of the HTL closer to its Highest Occupied Molecular Orbital (HOMO) tuni.firsc.org.

Charge Transfer Processes and Hole Polaron Formation

Doping Spiro-OMeTAD involves charge transfer processes where the dopant oxidizes the Spiro-OMeTAD molecule, creating a radical cation (Spiro-OMeTAD⁺) and a counterion from the dopant rsc.orgaip.org. This forms a charge-transfer complex syr.eduresearchgate.netmdpi.comresearchgate.net. The oxidation of Spiro-OMeTAD leads to the formation of hole polarons, which are the charge carriers responsible for hole transport tuni.fiaip.org. The formation of these polarons is crucial for enhancing the conductivity of the Spiro-OMeTAD film tuni.fimdpi.comresearchgate.net. The singly occupied molecular orbital (SOMO) of the oxidized Spiro-OMeTAD is slightly lower in energy than the HOMO of the pristine material, providing a thermodynamic driving force for charge hopping between neutral and oxidized Spiro-OMeTAD molecules nrel.gov.

In the case of copper salt doping, the incorporation of CuSCN or CuI realizes p-type doping with an efficient charge transfer complex syr.eduresearchgate.net. With iodonium initiators, the initiator accepts an electron from Spiro-OMeTAD to form the radical cation nih.gov.

Influence on Highest Occupied Molecular Orbital (HOMO) Energy Levels and Conductivity

Doping Spiro-OMeTAD influences its electronic properties, particularly the HOMO energy level and conductivity ucl.ac.ukrsc.orgdoi.orgnih.govnih.gov. P-doping effectively increases the charge carrier density in the material osti.gov. This increased carrier density directly contributes to improved electrical conductivity, as conductivity is proportional to the charge carrier concentration and mobility rsc.org.

While the HOMO level of pristine Spiro-OMeTAD is typically around -5.16 eV, doping can cause it to become slightly deeper (lower in energy), for example, around -5.22 eV after doping with certain p-dopants nih.gov. A deeper HOMO level can potentially provide better energetic alignment at the Spiro-OMeTAD/perovskite interface, favoring hole extraction rsc.org.

The conductivity of Spiro-OMeTAD films is significantly enhanced upon doping. Pristine Spiro-OMeTAD has a low conductivity, typically in the range of 10⁻⁶ to 10⁻⁵ S cm⁻¹ nih.govnih.gov. Doping can increase this by several orders of magnitude nih.govrsc.orgaip.org. For example, LiTFSI and tBP doping can improve conductivity from 2.5 × 10⁻⁷ S cm⁻¹ to 2 × 10⁻⁵ S cm⁻¹ rsc.org. The increase in conductivity is attributed to the increased hole concentration resulting from the doping process rsc.org.

Data on Conductivity Enhancement with BPO Doping nih.gov:

| BPO Doping Concentration | Conductivity (S cm⁻¹) |

| Pristine | 6.2 × 10⁻⁶ |

| 5 % | 1.1 × 10⁻³ |

| 15 % | 2.4 × 10⁻² |

| Oxygen-doped | 4.62 × 10⁻⁴ |

Doping also affects hole mobility. While pristine Spiro-OMeTAD has limited mobility, doping can enhance it nih.govaip.org. LiTFSI doping, for instance, has been shown to increase hole mobility significantly aip.org.

Charge Transport Phenomena in Spiro Ometad Films and Single Crystals

Hole Mobility and Conductivity Characterization

The determination of hole mobility (μh) and conductivity (σ) in Spiro-OMeTAD is crucial for understanding and optimizing its performance. Various techniques are employed to characterize these fundamental electronic properties, providing insights into the charge transport mechanisms at play.

Space-Charge-Limited Current (SCLC) Measurements

Space-charge-limited current (SCLC) measurements are a widely used method to determine the charge carrier mobility in organic semiconductors like Spiro-OMeTAD. aps.orgacs.org This technique involves fabricating a single-carrier (hole-only) device and analyzing its current density-voltage (J-V) characteristics. In an ideal trap-free semiconductor, the current density in the SCLC regime is described by the Mott-Gurney law.

However, in practice, the charge transport in Spiro-OMeTAD is often influenced by factors such as traps and injection barriers, which can complicate the interpretation of SCLC data. aps.orgresearchgate.net A comprehensive analysis often requires a drift-diffusion model that accounts for these non-ideal factors. researchgate.netrohr-research.com By fitting the entire J-V curve with such a model, it is possible to extract a "band-like" mobility that is independent of temperature, electric field, and charge-carrier density. aps.orgresearchgate.net This approach has revealed that the band-like mobility can be more than an order of magnitude higher than the effective mobility calculated using simpler analytical approximations. researchgate.netresearchgate.net

For instance, SCLC measurements on pristine Spiro-OMeTAD thin films have reported hole mobilities in the range of 10⁻⁵ to 10⁻⁶ cm²/Vs. nih.govresearchgate.net The deviation of the J-V curve's power-law dependence from the ideal value of m=2 at higher voltages is often indicative of trap-limited charge transport. aps.org

| Material Form | Reported Hole Mobility (cm²/Vs) | Reference |

|---|---|---|

| Pristine Thin Film | ~1.69 × 10⁻⁶ | nih.gov |

| Pristine Thin Film | 1.49 × 10⁻⁴ | researchgate.net |

Impedance Spectroscopy for Hole Transport Analysis

Impedance spectroscopy is a powerful, non-destructive technique used to investigate the charge transport properties of semiconductor materials. aip.org By applying a small AC voltage over a range of frequencies, the complex impedance of the material can be measured, providing insights into its resistive and capacitive properties. aip.orgnih.gov This method is particularly useful for studying dispersive charge transport, where the mobility is dependent on the frequency of the applied field. aip.org

Studies on pristine Spiro-OMeTAD films using impedance spectroscopy have revealed hole mobilities that are consistent with those obtained from SCLC measurements. aip.org The technique can also be used to determine the charge carrier density. aip.org For LiTFSI-doped Spiro-OMeTAD films, impedance spectroscopy has shown a significant increase in both hole mobility and charge carrier density. researchgate.netaip.org Specifically, the hole mobility can increase by nearly 100-fold, and the charge carrier density can be three orders of magnitude higher compared to the pristine film. researchgate.netaip.org The analysis of the impedance spectra of doped films often reveals two distinct electrical regions, which can be modeled by an equivalent circuit. aip.org

| Film Type | Property | Value | Reference |

|---|---|---|---|

| Pristine Spiro-OMeTAD | Hole Mobility | Comparable to SCLC results | aip.org |

| Charge Carrier Density | - | aip.org | |

| LiTFSI-doped Spiro-OMeTAD | Hole Mobility Increase | ~100-fold | researchgate.netaip.org |

| Charge Carrier Density Increase | Three orders of magnitude | researchgate.netaip.org |

Impact of Traps and Injection Barriers on Mobility

The presence of traps and injection barriers at the electrode-semiconductor interface can significantly impact the measured hole mobility of Spiro-OMeTAD. aps.org Traps, which are localized electronic states within the bandgap, can capture and release charge carriers, thereby reducing their effective mobility. aps.org Injection barriers arise from a mismatch between the work function of the electrode and the HOMO level of Spiro-OMeTAD, impeding the injection of holes into the material. bioengineer.org

Analyzing SCLC data with models that explicitly account for traps and injection barriers is crucial for obtaining an accurate determination of the intrinsic or "band-like" mobility. researchgate.netrohr-research.comresearchgate.net When these factors are neglected, the calculated mobility is often an "effective" mobility that is lower than the true mobility of the material. researchgate.net The presence of traps often manifests as a deviation from the ideal SCLC behavior, particularly at higher voltages. aps.org By incorporating parameters for trap characteristics and injection barrier heights into a drift-diffusion model, a more accurate and physically meaningful mobility value can be extracted. researchgate.netrohr-research.com

Influence of Morphology and Crystallinity on Charge Transport

The solid-state arrangement of Spiro-OMeTAD molecules, from the local molecular packing to the long-range order, plays a pivotal role in determining its charge transport characteristics. The transition from an amorphous to a crystalline state can lead to dramatic improvements in hole mobility.

Amorphous vs. Crystalline Phases and Mesoscale Ordering

In its commonly used form in perovskite solar cells, Spiro-OMeTAD is deposited from solution as a largely amorphous thin film. kaust.edu.saresearchgate.net The disordered nature of the amorphous phase, characterized by a lack of long-range order, leads to relatively low hole mobilities, typically in the range of 10⁻⁵ cm²/Vs. rsc.org The orthogonal arrangement of the two fluorene (B118485) units in the Spiro-OMeTAD molecule, along with the propeller-like shape of the diarylamine groups, hinders close π-π stacking, which is essential for efficient intermolecular charge transport. nih.govrsc.org

Mesoscale ordering, which refers to structural order over length scales larger than individual molecules but smaller than a bulk crystal, is a key factor in enhancing charge transport. nih.govkaust.edu.sa Even in predominantly amorphous films, the presence of localized regions with some degree of order can improve conductivity. Theoretical calculations have predicted that the hole mobility in crystalline Spiro-OMeTAD could be significantly higher than in its amorphous counterpart, suggesting that improving crystallinity is a viable strategy for enhancing device performance. acs.orgresearchgate.net

Enhanced Mobility in Single-Crystal Spiro-OMeTAD

The successful growth of single crystals of Spiro-OMeTAD has allowed for the experimental determination of its intrinsic hole mobility and a deeper understanding of its charge transport mechanism. nih.govkaust.edu.sa Field-effect transistor (FET) measurements on single-crystal Spiro-OMeTAD have revealed a remarkably enhanced hole mobility of approximately 1.30 × 10⁻³ cm²/Vs. nih.gov This represents an increase of nearly three orders of magnitude compared to the mobility measured in amorphous thin films. nih.govresearchgate.net

This significant enhancement underscores the critical importance of long-range molecular ordering for efficient charge transport. nih.govkaust.edu.sa In the single crystal, the molecules are arranged in a well-defined lattice, which facilitates more efficient intermolecular charge hopping. nih.govd-nb.info Theoretical studies have shown that hole transport in the single crystal is highly anisotropic, with a strong preference for specific crystallographic axes. researchgate.net Despite this substantial improvement, the hole mobility of single-crystal Spiro-OMeTAD is still lower than that of high-mobility organic crystals like rubrene (B42821) and pentacene, indicating that there are still inherent structural factors that limit its charge transport properties. d-nb.info

| Material Form | Hole Mobility (cm²/Vs) | Mobility Enhancement Factor | Reference |

|---|---|---|---|

| Amorphous Thin Film | ~1.69 × 10⁻⁶ | - | nih.gov |

| Single Crystal | ~1.30 × 10⁻³ | ~1000x | nih.gov |

Intermolecular Packing and Hole-Hopping Pathways

The charge transport mechanism in Spiro-OMeTAD is predominantly governed by hole hopping between adjacent molecules. The efficiency of this process is intrinsically linked to the intermolecular packing and the relative orientation of the molecules in both amorphous films and single-crystal structures.

The unique molecular structure of Spiro-OMeTAD, characterized by a central spirobifluorene core with four peripheral N,N-di(4-methoxyphenyl)amino groups, results in a non-planar, propeller-like conformation. This twisted geometry sterically hinders close π-π stacking, which is a common pathway for efficient charge transport in many planar organic semiconductors. rsc.org Consequently, pristine Spiro-OMeTAD in its amorphous, solution-processed thin-film state exhibits a disordered molecular arrangement, leading to low intrinsic hole mobility, typically in the range of 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.orgnih.gov The large intermolecular distances in these films are a primary bottleneck for efficient charge transport.

The charge hopping process relies on the electronic coupling between the Highest Occupied Molecular Orbitals (HOMO) of neighboring molecules. In the disordered film, the variable distances and orientations between molecules lead to a wide distribution of electronic couplings, with many pathways being suboptimal for efficient hole transport.

In contrast, the study of Spiro-OMeTAD single crystals has provided significant insights into its intrinsic transport properties. By using an antisolvent vapor–assisted crystallization method, researchers have successfully grown high-quality single crystals, allowing for a detailed analysis of their structure and charge transport characteristics. nih.gov X-ray diffraction studies of these crystals revealed a more ordered molecular packing compared to the amorphous films. This improved mesoscale ordering dramatically enhances charge transport. nih.gov

Measurements on single-crystal field-effect transistors (FETs) have shown a hole mobility of approximately 1.30 × 10⁻³ cm² V⁻¹ s⁻¹, which is nearly three orders of magnitude higher than that observed in amorphous thin films. nih.gov This substantial increase underscores the critical role of molecular packing in facilitating more efficient hole-hopping pathways. Even with this improvement, the mobility is still lower than that of high-mobility organic crystals like rubrene or pentacene. d-nb.info Computational studies suggest that hole transport in the Spiro-OMeTAD crystal is not limited to just the HOMO levels but also involves the HOMO-1 levels, indicating multiple pathways for charge hopping. d-nb.info

The addition of dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is a common strategy to enhance the hole mobility and conductivity of Spiro-OMeTAD films. researchgate.netaip.org While LiTFSI doping can increase the hole mobility by an order of magnitude, it primarily increases the charge carrier density through oxidation of the Spiro-OMeTAD molecules. aip.orgresearchgate.net This creates oxidized Spiro-OMeTAD⁺ species, which facilitate charge transport.

Band Alignment and Charge Extraction Efficiency

Energy Level Matching with Perovskite Absorbers

For efficient hole extraction, the HOMO energy level of the HTL should be slightly higher than the valence band maximum (VBM) of the perovskite absorber. rsc.orgmiragenews.com This creates a small energy offset that provides the necessary driving force for holes to move from the perovskite to the HTL, while minimizing energy loss during the process. miragenews.combioengineer.org

The HOMO level of pristine Spiro-OMeTAD is typically reported to be around -5.1 to -5.2 eV. researchgate.netnih.gov The VBM of commonly used perovskite absorbers, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃ or MAPbI₃) and formamidinium lead iodide (CH(NH₂)₂PbI₃ or FAPbI₃), varies depending on their composition but generally falls in the range of -5.4 to -5.7 eV. researchgate.netresearchgate.net This alignment provides a favorable energetic cascade for hole injection from the perovskite into the Spiro-OMeTAD layer.

The table below summarizes the typical energy levels for Spiro-OMeTAD and various perovskite absorbers, illustrating the generally favorable alignment for hole extraction.

Data compiled from sources researchgate.netnih.govresearchgate.netresearchgate.net.

Doping Spiro-OMeTAD with additives like LiTFSI and 4-tert-butylpyridine (B128874) (t-BP) not only increases its conductivity but can also slightly deepen its HOMO level to around -5.22 eV. nih.gov This adjustment can further optimize the energy level alignment with certain perovskite compositions, enhancing the driving force for hole extraction. Molecular modifications of the Spiro-OMeTAD structure, such as extending the π-conjugation, can also be employed to tune its HOMO level for better alignment with the perovskite's VBM, thereby improving hole extraction efficiency. miragenews.combioengineer.org

Interfacial Electric Dipole Layers and Hole Collection

The introduction of an interfacial electric dipole layer between the perovskite and Spiro-OMeTAD has emerged as an effective strategy to enhance charge collection efficiency. researchgate.netnih.gov These layers consist of molecules that possess a permanent electric dipole moment. When deposited at the interface, these molecules can create a localized electric field that can favorably shift the energy levels of the adjacent layers.

An appropriately oriented dipole layer can lower the work function of the underlying layer or raise the HOMO level of the HTL, effectively reducing the energy barrier for hole extraction. researchgate.net This built-in electric field can accelerate the transfer of holes from the perovskite to the Spiro-OMeTAD layer and reduce the likelihood of charge recombination at the interface. researchgate.netrsc.org

Table of Compounds

Interfacial Engineering Strategies for Spiro Ometad Based Devices

Optimization of the Spiro-OMeTAD/Perovskite Interface

The interface between the Spiro-OMeTAD hole transport layer (HTL) and the perovskite absorber is arguably the most crucial for efficient hole extraction and for minimizing voltage losses in n-i-p structured PSCs. Various strategies have been developed to enhance the quality of this interface.

Surface defects on the perovskite layer, such as under-coordinated ions, can act as traps for charge carriers, leading to non-radiative recombination and reduced device performance. Surface passivation is a technique aimed at healing these defects. One effective approach is the introduction of an interlayer with specific functional groups that can interact with the perovskite surface.

Amino-functionalized graphene (NGs) has been successfully employed as an interlayer at the perovskite/Spiro-OMeTAD interface. researchgate.netrsc.orgrsc.org The amino groups on the graphene can passivate surface traps on the perovskite layer, while the graphene itself can facilitate efficient hole extraction and transport. researchgate.netrsc.org In one study, the introduction of an NGs interlayer between the perovskite and a dopant-free Spiro-OMeTAD layer resulted in a significant enhancement of power conversion efficiency (PCE), from 10.7% for the control device to a maximum of 14.6%. researchgate.netrsc.org This improvement was largely attributed to an increase in the short-circuit current density (Jsc) and the fill factor (FF). researchgate.netrsc.org The passivation effect of the amino groups helps to reduce non-radiative recombination, which is a major pathway for efficiency loss. researchgate.net

Photoluminescence (PL) and electrochemical impedance spectroscopy (EIS) have confirmed that the NGs interlayer leads to reduced surface traps on the perovskite layer. rsc.org The interaction between the amino groups and the perovskite surface passivates defects, and the graphene network provides an efficient pathway for holes to be transferred to the Spiro-OMeTAD layer. researchgate.netrsc.org

| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| Without NGs interlayer | - | - | - | 10.7 |

| With NGs interlayer | - | - | - | 14.6 |

| Data sourced from studies on amino-functionalized graphene interlayers. researchgate.netrsc.org |

Proper energy level alignment between the highest occupied molecular orbital (HOMO) of Spiro-OMeTAD and the valence band maximum (VBM) of the perovskite is essential for efficient hole extraction and to minimize energy loss. nih.govacs.org Mismatched energy levels can create a barrier to charge transfer, leading to charge accumulation at the interface and increased recombination. bioengineer.org

Several strategies are employed to optimize this alignment. One method involves the chemical modification of the Spiro-OMeTAD molecule itself, for instance, by extending its π-conjugation to lower the HOMO level. bioengineer.org Another approach is the introduction of a dipole molecule at the interface. For example, the use of trioctylphosphine (B1581425) oxide (TOPO) as an interfacial modifier between an all-inorganic CsPbI3 perovskite and Spiro-OMeTAD has been shown to create an upward surface band-bending. nih.govacs.org This dipole-induced shift in energy levels reduces the energy offset between the perovskite VBM and the Spiro-OMeTAD HOMO, thereby enhancing hole extraction. nih.govacs.org This improved alignment contributed to achieving a high open-circuit voltage (Voc) of 1.2 V and a PCE of over 19%. nih.gov

Inserting a thin buffer layer is another effective technique. For instance, a copper iodide (CuI) layer between the perovskite and Spiro-OMeTAD can create a stepped energy landscape that facilitates hole transfer. mdpi.com The HOMO levels of CuI (-5.2 eV) and Spiro-OMeTAD (-5.11 eV) are well-aligned with the VBM of typical perovskites (~-5.44 eV), reducing the energy level mismatch and voltage loss. mdpi.com

| Interface Configuration | Perovskite VBM (eV) | Interlayer HOMO (eV) | Spiro-OMeTAD HOMO (eV) | Resulting Voc (V) |

| Perovskite/Spiro-OMeTAD | ~ -5.44 | N/A | ~ -5.11 | 1.05 |

| Perovskite/CuI/Spiro-OMeTAD | ~ -5.44 | ~ -5.2 | ~ -5.11 | 1.10 |

| CsPbI3/TOPO/Spiro-OMeTAD | - | Dipole induced shift | - | 1.2 |

| Illustrative data compiled from various sources. nih.govmdpi.com |

Interfacial recombination, where electrons from the perovskite recombine with holes in the Spiro-OMeTAD, is a major loss mechanism that limits the open-circuit voltage and fill factor of PSCs. researchgate.net This non-radiative recombination can be exacerbated by surface defects and poor interfacial contact.

The passivation techniques described in section 5.1.1, such as the use of amino-functionalized graphene, directly address this issue by reducing the density of trap states that mediate recombination. researchgate.net Similarly, optimizing energy level alignment can reduce charge accumulation at the interface, which in turn suppresses recombination. chemrxiv.org

Doping of Spiro-OMeTAD, while necessary to improve its conductivity, can also influence interfacial recombination. researchgate.net Although doping increases hole mobility, which can help to move holes away from the interface and reduce the likelihood of recombination, certain dopants can also introduce additional recombination pathways. researchgate.net Therefore, careful selection and optimization of dopants are crucial. Studies have shown that the charge recombination at the TiO2/Spiro-OMeTAD interface can be influenced by the oxidation state of the Spiro-OMeTAD, which is affected by illumination conditions. ucsd.edunih.govucsd.edu

Inserting a double-layer HTL, such as CuI/Spiro-OMeTAD, not only improves energy level alignment but also acts as a physical barrier that can reduce charge recombination at the interface. mdpi.comresearchgate.net The CuI layer can also prevent direct contact between the perovskite and any potentially reactive components in the Spiro-OMeTAD solution. mdpi.com

Integration with Electron Transport Layers (ETLs) and Electrodes

The interfaces of Spiro-OMeTAD with the electron transport layer (in inverted device structures) and with the top electrode are also critical for efficient device operation. Poor integration can lead to charge extraction barriers, increased series resistance, and pathways for degradation.

While spin-coating is the most common laboratory method for depositing Spiro-OMeTAD, vapor deposition techniques are being explored for their potential for large-area uniformity and better process control. Dual-source thermal evaporation, or co-evaporation, allows for the simultaneous deposition of Spiro-OMeTAD and a dopant from separate sources, offering precise control over the doping concentration and film thickness. This method can lead to more uniform and pinhole-free HTLs compared to spin-coating.

The integration of vapor-deposited Spiro-OMeTAD with various ETLs, such as tin dioxide (SnO2), is a key area of research for fabricating highly efficient and stable PSCs. researchgate.net The ability to precisely control the layer thickness and composition through co-evaporation can lead to optimized interfaces with both the underlying perovskite and the overlying electrode.

Spin-coating remains a widely used and versatile technique for integrating Spiro-OMeTAD with different ETLs like SnO2 and TiO2. mdpi.comresearchgate.net The process involves depositing a solution of Spiro-OMeTAD and its dopants onto the perovskite layer, which is itself deposited on the ETL. The quality of the spin-coated film and its interface with the perovskite can be influenced by factors such as the solvent, spin speed, and post-deposition treatments.

Replacing traditional noble metal electrodes (like gold or silver) with carbon-based materials is an attractive strategy for reducing the cost and improving the long-term stability of PSCs. sciengine.com Carbon electrodes are resistant to degradation from ion migration and environmental factors. However, the interface between Spiro-OMeTAD and the carbon electrode presents unique challenges.

Achieving good physical and electrical contact between the porous, often rough, surface of a carbon electrode and the Spiro-OMeTAD layer is crucial for efficient hole collection. torvergata.it In some device architectures, the Spiro-OMeTAD solution is infiltrated into a pre-deposited porous carbon scaffold. In others, a distinct Spiro-OMeTAD layer is deposited before the carbon paste is applied.

Double Layer Hole Transport Layers

Another advanced interfacial engineering strategy involves the use of a double-layer hole transport structure, where a thin, additional charge-transporting material is inserted between the perovskite and the main Spiro-OMeTAD layer. This approach creates a cascaded energy landscape that can facilitate more efficient hole extraction and transport, while also serving as a protective barrier for the perovskite layer.

A prominent example of this strategy is the use of an inorganic copper iodide (CuI) layer in conjunction with Spiro-OMeTAD, forming a CuI/Spiro-OMeTAD double-layer HTL. mdpi.comresearchgate.net The CuI layer is deposited directly onto the perovskite surface before the application of the Spiro-OMeTAD solution. mdpi.com This inorganic layer effectively covers surface defects and the rough perovskite surface, preventing direct contact with the Spiro-OMeTAD solution, which can sometimes be corrosive to the perovskite. mdpi.com

The benefits of this double-layer structure are multifaceted. The CuI layer improves the surface morphology, reduces charge recombination at the interface, and enhances hole mobility and extraction capabilities. mdpi.comresearchgate.net Furthermore, the inorganic CuI acts as a barrier against the ingress of moisture and air, significantly improving the long-term stability of the device. mdpi.com Research has demonstrated that PSCs with a CuI/Spiro-OMeTAD double-layer HTL achieved an optimized PCE of 17.44%, a notable improvement over the 15.16% efficiency of devices with only a single Spiro-OMeTAD layer. mdpi.com The stability is also markedly enhanced; after 250 hours of continuous illumination, the double-layer device retained 85% of its initial efficiency, compared to just 55% for the single-layer device. mdpi.com

Similarly, ultrathin polymeric interlayers, such as PDTBT2T-FTBDT (D18), have been used to create a hole-selective barrier between the perovskite and Spiro-OMeTAD. pv-magazine.com This type of interlayer can offer conformal coverage on the perovskite surface and has been shown to have robust ion-blocking capabilities, which is critical for improving the operational lifetime of the solar cells. pv-magazine.com

Table 2: Comparison of Single vs. Double Layer HTL in Perovskite Solar Cells

| HTL Configuration | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference |

| Single Layer (Spiro-OMeTAD) | 15.16 | 1.05 | 20.05 | 71.99 | mdpi.com |

| Double Layer (CuI/Spiro-OMeTAD) | 17.44 | 1.10 | 20.10 | 78.88 | mdpi.com |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| 4PA-spiro | N/A (Specific chemical name not provided in source) |

| 2PACz | (2-(3,6-dimethyl-9H-carbazol-9-yl)ethyl)phosphonic acid |

| PyCA-3F | N/A (Specific chemical name not provided in source) |

| CuI | Copper(I) iodide |

| PDTBT2T-FTBDT (D18) | N/A (Specific chemical name not provided in source) |

Degradation Pathways and Stability Enhancement of Spiro Ometad Based Devices

Factors Influencing Spiro-OMeTAD Degradation

The instability of Spiro-OMeTAD in PSCs is not typically due to the intrinsic properties of the molecule itself but is largely influenced by the necessary additives used for its function, as well as external environmental and internal device stressors.

Dopant-Induced Instabilities (Hygroscopicity, Corrosiveness, Volatility of tBP)

To achieve the required conductivity and hole mobility, Spiro-OMeTAD is commonly doped with additives, most notably lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP). tuni.firsc.org While essential for high power conversion efficiencies, these dopants are also primary culprits in device degradation. rsc.orgnih.gov

Li-TFSI , a hygroscopic salt, readily absorbs moisture from the environment. nih.govresearchgate.net This moisture ingress can accelerate the degradation of the underlying perovskite layer, which is notoriously sensitive to water. nih.gov Furthermore, the mobile Li⁺ ions within the Spiro-OMeTAD layer can migrate, leading to detrimental interactions at the interfaces with the perovskite and the metal electrode. researchgate.netfrontiersin.org This ion migration can cause corrosion and weaken the adhesion between layers, compromising the device's integrity. rsc.orgfrontiersin.org

4-tert-butylpyridine (tBP) is a volatile liquid additive that plays a role in improving the morphology of the Spiro-OMeTAD film and preventing the aggregation of Li-TFSI. tuni.firesearchgate.net However, its high vapor pressure leads to gradual evaporation from the device, even at moderate operating temperatures. ucl.ac.ukrsc.org The loss of tBP can lead to the aggregation of Li-TFSI, creating pinholes and voids in the HTL. researchgate.net Additionally, tBP can interact with oxidized Spiro-OMeTAD radicals, causing a "de-doping" reaction that reduces the conductivity and hole mobility of the layer over time. researchgate.net

| Dopant Additive | Primary Function | Key Instability Issues |

| Li-TFSI | Increases conductivity and hole mobility | Hygroscopic (attracts moisture), Li⁺ ion migration, Corrosive effects |

| tBP | Improves film morphology, Prevents Li-TFSI aggregation | Volatility (evaporation over time), Induces de-doping of Spiro-OMeTAD |

Thermal Degradation and Crystallization

Perovskite solar cells can experience elevated temperatures during operation, which can trigger degradation pathways in the Spiro-OMeTAD layer. One of the primary concerns is the morphological instability of the amorphous Spiro-OMeTAD film. acs.orgnih.gov Although Spiro-OMeTAD is designed to form a stable amorphous glass, prolonged thermal stress can induce its crystallization. researchgate.netnih.gov

This transition from an amorphous to a crystalline state can lead to the formation of large domains and cracks within the HTL, creating shunt pathways that degrade device performance. acs.orgresearchgate.net Research has shown that this detrimental crystallization is often exacerbated by the presence of both tBP and a gold (Au) top electrode. acs.orgnih.gov After 1032 hours at 85°C, reference PSCs with this combination retained only 22% of their initial efficiency, while cells with strategies to stabilize the amorphous phase retained up to 85%. nih.gov

Photo-Oxidation and Environmental Stressors

The process of doping Spiro-OMeTAD to increase its conductivity involves its oxidation. This is typically achieved by exposing the film to oxygen and light. rsc.orgresearchgate.net While necessary for device function, this process highlights the material's sensitivity to environmental factors. The oxidized form of Spiro-OMeTAD is less stable than its neutral counterpart. acs.org

Prolonged exposure to light (photo-oxidation) and ambient conditions can lead to further, uncontrolled oxidation or other chemical changes in the Spiro-OMeTAD layer and at its interfaces, contributing to performance decay. acs.orgaip.org The oxidation process is highly dependent on ambient conditions like humidity and oxygen levels, which can affect the reproducibility and long-term stability of the devices. rsc.orgresearchgate.net

Iodine Migration from Perovskite Layer

A significant intrinsic degradation mechanism involves the migration of ions from the perovskite layer into the Spiro-OMeTAD HTL. researchgate.netacs.orgnih.gov Halide perovskites, particularly those containing iodine, are known for ion migration under thermal stress and electrical fields. researchgate.netacs.org

Iodide ions (I⁻) can diffuse from the perovskite into the Spiro-OMeTAD layer. acs.orgresearchgate.net Once there, these iodide ions can reduce the oxidized Spiro-OMeTAD⁺ back to its neutral, less conductive state. acs.orgresearchgate.net This "de-doping" effect, greatly enhanced at elevated temperatures, leads to a rapid decrease in the HTL's conductivity and creates an energy barrier for hole extraction, severely degrading the solar cell's efficiency. acs.orgresearchgate.net Studies have demonstrated that this iodine-induced degradation is a critical factor in the poor thermal stability of conventional PSCs. researchgate.net

Mitigation Strategies for Enhanced Stability

Addressing the instability of Spiro-OMeTAD is crucial for the development of durable perovskite solar cells. Research efforts are primarily focused on re-engineering the doping strategy to eliminate the problematic additives.

Dopant Engineering and Alternatives

A promising approach to enhance stability is to replace the conventional Li-TFSI and tBP dopants with more stable alternatives. rsc.org The goal is to find compounds that can effectively increase the conductivity of Spiro-OMeTAD without introducing issues of hygroscopicity, volatility, or ion migration. rsc.orgfrontiersin.org

Researchers have explored a variety of alternative p-dopants:

Hydrophobic Organic Ionic Compounds: One successful example is trityltetra(pentafluorophenyl)borate (TPP), a hydrophobic organic salt. nih.govfrontiersin.org Devices using TPP as a dopant have shown higher efficiency (up to 23.03%) compared to Li-TFSI-based devices (22.39%). frontiersin.org More importantly, unencapsulated devices with TPP maintained 96-97% of their initial efficiency for over 1,100 hours under continuous illumination in a humid environment, demonstrating significantly superior operational stability. frontiersin.org

Cobalt Complexes: Co(III) complexes, such as FK209, have been employed as p-type dopants to improve the conductivity and charge transport properties of Spiro-OMeTAD. tuni.fi While often used in conjunction with Li-TFSI, they represent a step towards more complex and potentially stable doping systems. tuni.fi

Other Novel Dopants: Materials like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ), tris(pentafluorophenyl)borane (B72294) (BCF), and various copper salts (CuSCN, CuI, Cu(TFSI)₂) are being investigated as alternative p-dopants to enhance both performance and stability. nih.govfrontiersin.orgucl.ac.uk

The development of dopant-free hole transport materials is another active area of research, aiming to completely circumvent the issues associated with Spiro-OMeTAD additives. rsc.orgnih.gov

| Alternative Dopant Strategy | Key Advantage | Reported Performance/Stability |

| Trityltetra(pentafluorophenyl)borate (TPP) | Hydrophobic, avoids Li⁺ migration | PCE up to 23.03%; Retained 96-97% of initial PCE after 1,100 h in ambient conditions. frontiersin.org |

| Co(III) Complexes (e.g., FK209) | Improves conductivity and charge transport | Enhances performance when combined with other dopants. tuni.fi |

| Copper (II) TFSI (Cu(TFSI)₂) | High uniformity and reproducibility | Leads to high-efficiency devices. ucl.ac.uk |

| Iodonium (B1229267) Salts | Oxygen-free oxidation of Spiro-OMeTAD | Achieved PCEs of 25.16% with improved film stability. ucl.ac.uk |

Morphological Stability Improvement

A significant challenge for Spiro-OMeTAD in n-i-p structured PSCs is its morphological instability, particularly its tendency to crystallize at high operational temperatures (e.g., 85°C). nih.gov This transition from a smooth amorphous state to a crystalline one increases series resistance and degrades the interface with adjacent layers, leading to a significant drop in power conversion efficiency (PCE). uhasselt.bersc.org

Research has identified that the crystallization of Spiro-OMeTAD is largely promoted by the simultaneous presence of the common additive 4-tert-butylpyridine (tBP) and a gold (Au) capping electrode. nih.govuhasselt.be The tBP additive reduces the glass transition temperature (Tg) of Spiro-OMeTAD, making it more prone to crystallization, while the Au layer acts as a cap, preventing the evaporation of tBP. uhasselt.be

Several strategies have been developed to mitigate this issue:

Additive Engineering: Incorporating polymethyl methacrylate (B99206) (PMMA) into the Spiro-OMeTAD layer has been shown to improve its resistance to moisture and oxygen. mdpi.comnih.gov This approach helps to maintain the morphological integrity of the HTL, with devices retaining 77% of their initial efficiency after more than 80 days in an ambient environment. mdpi.comnih.gov Similarly, adding cesium iodide (CsI) can form complexes with tBP, which inhibits the aggregation and crystallization of another common additive, lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), thereby reducing the formation of pinholes and voids. mdpi.com

Interlayer Insertion: A thin layer of molybdenum oxide (MoOx) deposited between the Spiro-OMeTAD and the Au electrode can effectively prevent the crystallization of the HTL. It is speculated that the MoOx layer prevents tBP from adsorbing onto the capping layer, thus stabilizing the amorphous phase of Spiro-OMeTAD. uhasselt.be

Thermal Pre-treatment: Preheating the Spiro-OMeTAD film at 85°C for an extended period (e.g., 312 hours) before the deposition of the Au electrode can reduce the amount of residual tBP, thereby enhancing the film's thermal stability. uhasselt.be

The effectiveness of these strategies in improving the thermal stability of PSCs is demonstrated by comparing the PCE retention after prolonged thermal stress.

| Device Strategy | Stress Conditions | Initial Average PCE (%) | Final Average PCE (%) | Relative PCE Retention (%) | Reference |

|---|---|---|---|---|---|

| Reference (Spiro-OMeTAD/Au) | 85°C, 1032 hours, N₂ | 15.4 | 3.3 | 22 | uhasselt.be |

| Preheated Spiro-OMeTAD | 85°C, 1032 hours, N₂ | - | - | ~75 | nih.govuhasselt.be |

| Spiro-OMeTAD/MoOx/Au | 85°C, 1032 hours, N₂ | - | - | ~80 | nih.govuhasselt.be |

| Preheated Spiro-OMeTAD + MoOx/Au | 85°C, 1032 hours, N₂ | - | - | 85 | nih.gov |

Interfacial Passivation and Barrier Layers

The interface between the perovskite absorber and the Spiro-OMeTAD HTL is a critical region where defects can lead to non-radiative recombination and ion migration, compromising both efficiency and stability. Interfacial passivation and the introduction of barrier layers are key strategies to fortify this junction.

Passivation of Perovskite Surface Defects: Uncoordinated lead (Pb²⁺) ions and halide vacancies at the perovskite surface act as charge traps. Passivating these defects can suppress recombination and improve charge extraction.

Polymer Passivation: Introducing polylactic acid (PLA), which contains C=O and CH₃ functional groups, at the perovskite/Spiro-OMeTAD interface can passivate uncoordinated Pb²⁺ defects. nsf.gov This reduces the defect density and suppresses charge recombination, leading to improved device stability and a PCE of 20.60%. nsf.gov

In-situ Passivation: Using ethanedithiol (EDT) as a solvent to process the Spiro-OMeTAD layer allows for the effective passivation of unreacted lead iodide (PbI₂) at the perovskite surface due to the strong coordination between EDT and Pb(II). frontiersin.orgresearchgate.net This approach suppresses the degradation of the perovskite layer and enhances charge extraction. frontiersin.org

Ammonium (B1175870) Halide Treatment: A post-treatment using solutions of organic ammonium halides, such as 2-chloroethylammonium iodide (CEAI), can form a thin 2D perovskite layer atop the 3D perovskite film. This 2D layer effectively passivates surface defects, reduces trap-assisted recombination, and improves the hydrophobicity of the interface, leading to enhanced stability. nih.gov

Introduction of Barrier Layers: Thin inorganic layers can be inserted between the perovskite and Spiro-OMeTAD to act as a physical barrier against moisture, ion migration, and chemical reactions.

Copper(I) Iodide (CuI): A solution-processed CuI layer between the perovskite and Spiro-OMeTAD can prevent the acetonitrile (B52724) solvent in the Spiro-OMeTAD solution from corroding the perovskite. mdpi.com This double-layer HTL structure also fills pinholes, improves surface roughness, and enhances hole mobility, resulting in devices with a PCE of 17.44% and improved stability. mdpi.com

Silver (Ag): Placing a thin silver buffer layer between the Spiro-OMeTAD and the Au electrode serves to passivate the perovskite/contact interface. acs.org Migrating iodide ions react with the silver to form a stable silver iodide (AgI) layer, which immobilizes the ions, suppresses hysteresis, and leads to more stable devices. acs.org

| Method | Passivating Agent / Barrier Layer | Mechanism | Key Improvement | Reference |

|---|---|---|---|---|

| In-situ Passivation | Ethanedithiol (EDT) | Coordinates with and passivates excess PbI₂ at the perovskite surface. | Suppressed perovskite degradation, faster charge extraction. | frontiersin.orgresearchgate.net |

| Polymer Passivation | Polylactic Acid (PLA) | Functional groups (C=O, CH₃) interact with and passivate uncoordinated Pb²⁺. | Reduced non-radiative recombination and hysteresis. | nsf.gov |

| Barrier Layer | Copper(I) Iodide (CuI) | Acts as a physical barrier, prevents perovskite corrosion, fills pinholes. | Improved PCE to 17.44% and enhanced stability. | mdpi.com |

| Ion Scavenging | Silver (Ag) | Reacts with migrating I⁻ ions to form a stable AgI passivation layer. | Suppressed hysteresis and enhanced device stability. | acs.org |

Post-Treatment Processes and Their Optimization

Post-treatment of the Spiro-OMeTAD layer is a crucial step to enhance its electrical properties, which are often insufficient in its pristine state. The primary goal is to oxidize Spiro-OMeTAD, increasing its conductivity and hole mobility.

Traditionally, this oxidation is achieved by exposing the film to air for several hours, a process that is slow and can introduce moisture-related degradation. rsc.org To overcome this, more controlled and rapid post-treatment methods have been developed.

UV Ozone (UVO) Treatment: Exposing a solution of Spiro-OMeTAD in chlorobenzene (B131634) to UV ozone for as little as 30 seconds can effectively induce oxidation. rsc.orgnih.gov This process generates O⁻ ions that act as the oxidant. nih.gov UVO treatment not only improves the conductivity and mobility of the Spiro-OMeTAD film but also modifies its highest occupied molecular orbital (HOMO) energy level, reducing voltage loss in the final device. rsc.orgnih.gov

The optimization of this process involves controlling the treatment time. Absorption spectroscopy can monitor the progress of oxidation, with a characteristic absorption peak for oxidized Spiro-OMeTAD (Spiro-OMeTAD⁺) appearing around 520 nm.

| UVO Treatment Time | Effect on Spiro-OMeTAD | Impact on Device Performance | Reference |

|---|---|---|---|

| 0 s (Control) | Low oxidation, lower conductivity. | Lower PCE. | nih.gov |

| 30 s | Effective oxidation, formation of Spiro-OMeTAD⁺. | Enhanced PCE. | rsc.orgnih.gov |

| > 30 s | Increased oxidation. | Improved conductivity, mobility, and HOMO level alignment. | nih.gov |

Degradation Reversal Treatment: For devices that have already degraded due to thermal stress, a recovery process has been demonstrated. This involves the chemical removal of the Au electrode and the degraded Spiro-OMeTAD layer. A fresh layer of Spiro-OMeTAD is then re-deposited, followed by a new Au electrode. rsc.orgresearchgate.net While this process can recover a significant portion of the lost performance, it often does not restore the initial PCE completely, suggesting that irreversible changes may also occur at the perovskite interface itself. rsc.org

Suppressing Reverse Electron Transfer

Reverse electron transfer and other non-radiative recombination pathways at the HTL interface are significant loss mechanisms in PSCs. Enhancing the hole extraction efficiency of Spiro-OMeTAD is a primary strategy to suppress these losses, as efficient forward charge transport outcompetes recombination processes. This is typically achieved by chemical p-doping to increase the material's conductivity.

Strong Electron Acceptor Additives: The introduction of a strong electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) into the Spiro-OMeTAD formulation has proven effective. nih.govrsc.org DDQ effectively oxidizes Spiro-OMeTAD, forming a charge-transfer complex that significantly increases the hole concentration and conductivity of the film. rsc.org This leads to a reduction in trap states and non-radiative recombination, manifesting as a remarkable enhancement in both the open-circuit voltage (V_OC) and fill factor (FF). Devices incorporating DDQ have achieved PCEs of up to 21.16% with mitigated hysteresis and improved stability. nih.govrsc.org

Dithiol Additives: Using 1,4-benzenedithiol (B1229340) (BDT) as an additive also improves the electrical properties and morphology of the Spiro-OMeTAD film. acs.org BDT doping increases hole mobility and leads to a longer carrier lifetime, indicating the effective suppression of carrier non-radiative recombination. acs.org This results in enhanced V_OC and FF, with a peak PCE of 22.34%. acs.org

The impact of these additives on key parameters related to charge recombination and extraction is summarized below.

| Additive | Hole Mobility (cm² V⁻¹ s⁻¹) | Carrier Lifetime | Effect on Recombination | Resulting PCE (%) | Reference |

|---|---|---|---|---|---|

| Standard (Control) | 7.12 × 10⁻⁴ | 3.92 ms | - | 20.83 | acs.org |

| DDQ | Improved | Longer | Reduced non-radiative recombination | 21.16 | nih.govrsc.org |

| BDT | 9.63 × 10⁻⁴ | 4.74 ms | Effectively suppressed non-radiative recombination | 22.34 | acs.org |

By optimizing the composition and post-treatment of Spiro-OMeTAD, and by engineering the interfaces it forms within the device, its stability can be significantly enhanced, paving the way for more durable and commercially viable perovskite solar cells.

Advanced Spectroscopic and Analytical Characterization of Spiro Ometad

Structural and Morphological Characterization

Structural and morphological characterization techniques are essential for understanding how Spiro-OMeTAD molecules arrange themselves in thin films and bulk forms, which directly impacts charge transport and device performance.

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

XRD and GIWAXS are powerful tools for probing the crystalline structure and orientation of Spiro-OMeTAD films. While conventional XRD might be challenging for organic materials like Spiro-OMeTAD due to their larger unit cells and lower scattering factors compared to inorganic compounds, GIWAXS is particularly useful for analyzing the structure and orientation in thin films. csic.es

Studies have shown that the deposition temperature can influence the crystalline domains and orientation of vacuum-sublimated Spiro-OMeTAD layers. For instance, a well-defined scattered peak along the out-of-plane direction in GIWAXS patterns can indicate crystalline domains highly oriented along the surface normal. csic.es The crystalline structure of pristine Spiro-OMeTAD single crystals has been reported as Triclinic P-1. csic.es GIWAXS is also used to investigate the impact of additives or processing conditions on the molecular packing and structural changes in Spiro-OMeTAD blends. osti.govresearchgate.net

Scanning Electron Microscopy (SEM)

SEM is widely used to visualize the surface morphology and cross-sectional structure of Spiro-OMeTAD films. This technique helps in understanding film coverage, homogeneity, grain size, and the presence of defects like voids or pinholes, which can arise from factors such as additive aggregation. mdpi.comresearchgate.net Cross-sectional SEM images can reveal the thickness of the Spiro-OMeTAD layer within a complete device stack. mdpi.comdiva-portal.org SEM images have been used to compare the morphology of Spiro-OMeTAD films prepared using different solvents or with varying additive concentrations. mdpi.comresearchgate.net

Polarized Optical Microscopy (POM)

POM is employed to observe the crystallization behavior and morphology of Spiro-OMeTAD films, particularly in the presence of dopants and under different thermal conditions. Changes in the optical appearance under polarized light can indicate the transition from an amorphous to a crystalline phase or changes in molecular orientation. acs.orgresearchgate.netuhasselt.be POM images have shown that the presence of certain additives, like 135-TCB, can lead to anisotropic Spiro-OMeTAD films, appearing brighter under cross-polarized light compared to the dark image of an isotropic film. acs.org Studies have also used POM to investigate the crystallization of doped Spiro-OMeTAD films upon thermal stressing. researchgate.netuhasselt.be

Nuclear Magnetic Resonance (NMR) and NMR Crystallography

NMR spectroscopy, including 1H and 13C NMR, is a fundamental technique for verifying the chemical structure and purity of synthesized Spiro-OMeTAD. ossila.comfrontiersin.orgacs.orgnih.gov It provides detailed information about the local chemical environment of atoms within the molecule. researchgate.net

NMR crystallography, which combines solid-state NMR (ssNMR) with computational modeling, is a more advanced approach used to unravel the self-assembly, packing interactions, and structural changes in pristine and doped Spiro-OMeTAD. osti.govosti.govuni-tuebingen.deacs.org This technique can provide detailed insights into the molecular arrangement in the solid state, which is crucial for understanding charge transport pathways. osti.gov

Representative NMR data for Spiro-OMeTAD (in CDCl3) includes characteristic chemical shifts: 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.6 Hz, 4H), 7.37 (m, 4H), 7.11 (m, 4H), 6.73 (d, J = 7.6 Hz, 4H) ppm. acs.org 13C NMR (100 MHz, CDCl3): δ 148.76, 141.76, 127.80, 127.68, 124.02, 119.96, 66.02 ppm. acs.org

Mass Spectrometry (e.g., MALDI-TOF-MS)

Mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization – Time of Flight – Mass Spectrometry (MALDI-TOF-MS), is used to determine the molecular weight of Spiro-OMeTAD and its derivatives, confirming their successful synthesis and purity. frontiersin.orgnih.govrsc.orgfigshare.com It can also be used to investigate the chemical stability of Spiro-OMeTAD under different conditions, such as thermal stress, by detecting potential degradation products. researchgate.netresearchgate.net MALDI-TOF-MS results have been used to show that the main peak corresponds to the intact Spiro-OMeTAD molecule. researchgate.net

Electronic and Optical Characterization

Electronic and optical characterization techniques are vital for understanding Spiro-OMeTAD's behavior as a charge transport material and its interaction with light.

UV-Vis absorption spectroscopy is commonly used to study the optical properties of Spiro-OMeTAD in solution and thin film forms. mdpi.comfrontiersin.orgfrontiersin.orgrsc.org Neutral Spiro-OMeTAD typically absorbs light in the UV region, with characteristic absorption bands. frontiersin.orgacs.org For instance, in dichloromethane (B109758) solution, Spiro-OMeTAD shows bands in the range of 300-450 nm, assigned to n-π* and π−π* transitions. frontiersin.orgfrontiersin.org The optical gap of reported Spiro-OMeTAD is around 2.96 eV. frontiersin.org Upon oxidation, Spiro-OMeTAD exhibits stronger absorptions in the visible and near-IR regions. acs.orgdiva-portal.org Oxidized Spiro-OMeTAD species can have absorption peaks at different wavelengths depending on their oxidation state (e.g., Spiro+ or Spiro2+). diva-portal.org

Photoluminescence (PL) spectroscopy is used to investigate the emission properties of Spiro-OMeTAD and to assess charge separation and extraction processes at interfaces when used in devices. csic.esfrontiersin.orgresearchgate.netfrontiersin.org Changes in PL spectra can indicate efficient quenching of perovskite luminescence by the Spiro-OMeTAD layer, signifying effective hole extraction. frontiersin.orgresearchgate.net The PL spectrum of Spiro-OMeTAD in chlorobenzene (B131634) solution shows a single luminescence band around 430 nm. csic.es

Electrochemical techniques, such as cyclic voltammetry (CV), are used to determine the energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the oxidation potentials of Spiro-OMeTAD. frontiersin.orgnih.govfrontiersin.orgdiva-portal.org These energy levels are critical for understanding band alignment with adjacent layers in electronic devices. The HOMO level of Spiro-OMeTAD is typically around -5.0 eV, while the LUMO is around -2.05 eV. ossila.com Doping can deepen the HOMO level. researchgate.netrsc.org CV measurements can also reveal the reversibility of oxidation processes. diva-portal.org

Techniques like space charge-limited current (SCLC) measurements and Hall-effect measurements are used to determine the charge carrier mobility and conductivity of Spiro-OMeTAD films. acs.orgresearchgate.netrsc.org The intrinsic hole mobility of single-crystal Spiro-OMeTAD is on the order of ~10^-3 cm^2/Vs. d-nb.info Undoped Spiro-OMeTAD has relatively low hole mobility and conductivity, typically in the range of 10^-4 cm^2 V^-1 s^-1 and 10^-7 to 10^-5 S cm^-1, respectively. mdpi.comrsc.orgrsc.org Chemical doping significantly enhances the conductivity, often by several orders of magnitude. rsc.orgrsc.org

Other techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states on the surface of Spiro-OMeTAD films, which is useful for assessing purity and potential surface degradation or doping effects. csic.esresearchgate.netresearchgate.netrsc.org Photoelectron yield spectroscopy (PESA) can also be used to measure energy levels. researchgate.netrsc.org

Table: Selected Electronic and Optical Properties of Spiro-OMeTAD

| Property | Value | Conditions/Notes | Source |

| UV Absorption Max (Solution) | 306 nm, 385 nm | in CH2Cl2 | ossila.com |

| UV Absorption Bands | 300-450 nm | in CH2Cl2, n-π* and π−π* transitions | frontiersin.orgfrontiersin.org |

| PL Max (Solution) | 429 nm | in CH2Cl2 | ossila.com |

| PL Band (Solution) | ~430 nm | in Chlorobenzene | csic.es |

| Optical Gap | 2.95 eV / 2.96 eV | ossila.comfrontiersin.org | |

| HOMO Energy Level | -5.0 eV / -5.0 eV ± 0.1 eV | ossila.comrsc.org | |

| LUMO Energy Level | -2.05 eV / -1.5 eV | ossila.comrsc.org | |

| Intrinsic Hole Mobility | ~10^-3 cm^2/Vs | Single crystal | d-nb.info |

| Undoped Hole Mobility | ~10^-4 cm^2 V^-1 s^-1 | mdpi.com | |

| Undoped Conductivity | ~7.77 x 10^-7 S cm^-1 / 10^-8 S cm^-1 | rsc.orgrsc.org | |

| Doped Conductivity | ~2.89 x 10^-5 S cm^-1 / 2 x 10^-5 S cm^-1 | with LiTFSI / LiTFSI and tBP | rsc.orgrsc.org |

Note: Values may vary depending on measurement technique, sample preparation, and doping conditions.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the optical properties of Spiro-OMeTAD and its behavior upon doping or oxidation. The absorption spectra provide information about electronic transitions within the molecule.

Studies have shown that neutral Spiro-OMeTAD typically exhibits an absorption peak around 380 nm, attributed to transitions from the highest occupied molecular orbital (HOMO) and HOMO-1 to the lowest unoccupied molecular orbital (LUMO) and LUMO+1, with partial charge-transfer character. nih.govdiva-portal.org Upon oxidation, new absorption features emerge at longer wavelengths, indicating the formation of radical cations or dications. diva-portal.orgscienceopen.com For instance, when doped with a Mn complex, Spiro-OMeTAD films showed a decrease in the 350 nm peak and the appearance of new peaks at 400 nm and 520 nm, confirming oxidation. scienceopen.com Similarly, oxidized Spiro-OMeTAD (Spiro(TFSI)2) in acetonitrile (B52724) solution shows absorption peaks at around 521, 691, 908, and 1527 nm, corresponding to π–π, n–π, and other transitions. diva-portal.org The emergence of these peaks across a broad range (300–2000 nm) is consistent with a small bandgap predicted for the oxidized species. diva-portal.org

The stability of oxidized Spiro-OMeTAD can also be monitored using UV-Vis spectroscopy. For example, Spiro(TFSI)2 in acetonitrile solution was found to be unstable, with the peaks corresponding to the oxidized form disappearing over time and the peak at 377 nm (characteristic of neutral Spiro-OMeTAD) increasing in intensity, indicating degradation back to the neutral state. diva-portal.org

Here is a sample data representation based on research findings:

| Sample | Primary Absorption Peak (nm) | Additional Peaks (nm) |

| Neutral Spiro-OMeTAD | ~380 | - |

| Spiro-OMeTAD doped with Mn complex | Decreased at 350 | 400, 520 |

| Oxidized Spiro-OMeTAD (in acetonitrile) | Shifted to 371 (decreased intensity) | ~521, 691, 908, 1527 |